3-Butyn-2-ol, 1-phenoxy- 3-Butyn-2-ol, 1-phenoxy-
Brand Name: Vulcanchem
CAS No.: 88462-64-0
VCID: VC8005766
InChI: InChI=1S/C10H10O2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h1,3-7,9,11H,8H2
SMILES: C#CC(COC1=CC=CC=C1)O
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

3-Butyn-2-ol, 1-phenoxy-

CAS No.: 88462-64-0

Cat. No.: VC8005766

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

3-Butyn-2-ol, 1-phenoxy- - 88462-64-0

Specification

CAS No. 88462-64-0
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name 1-phenoxybut-3-yn-2-ol
Standard InChI InChI=1S/C10H10O2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h1,3-7,9,11H,8H2
Standard InChI Key NJISXYYDFZQCQC-UHFFFAOYSA-N
SMILES C#CC(COC1=CC=CC=C1)O
Canonical SMILES C#CC(COC1=CC=CC=C1)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1-Phenoxy-3-butyn-2-ol (IUPAC name: 1-phenoxybut-3-yn-2-ol) features a four-carbon chain with a hydroxyl group at the second carbon and a triple bond between the third and fourth carbons. The phenoxy group (–O–C₆H₅) is attached to the first carbon, resulting in the molecular formula C₁₀H₁₀O₂ (calculated molecular weight: 162.19 g/mol). This structure aligns with the general formula of propargyl alcohol derivatives, where substituents modulate reactivity and stability .

Key Structural Features:

  • Acetylenic bond: The C≡C group at positions 3–4 introduces sp-hybridized carbons, enabling click chemistry and cycloaddition reactions.

  • Hydroxyl group: The –OH at C2 participates in hydrogen bonding and serves as a site for functionalization.

  • Phenoxy moiety: The aromatic ether group enhances lipophilicity and may influence metabolic stability, as observed in related compounds .

Synthetic Pathways and Reaction Dynamics

Synthesis of 1-Phenoxy-3-butyn-2-ol

While no direct synthesis is reported for 1-phenoxy-3-butyn-2-ol, analogous methods for phenolic ethers and propargyl alcohols suggest viable routes:

Route 1: Nucleophilic Substitution

  • Activation of 3-Butyn-2-ol: Conversion of the hydroxyl group in 3-butyn-2-ol (CAS 2028-63-9) to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine .

    3-Butyn-2-ol+MsClTEA3-Butyn-2-yl mesylate+HCl\text{3-Butyn-2-ol} + \text{MsCl} \xrightarrow{\text{TEA}} \text{3-Butyn-2-yl mesylate} + \text{HCl}
  • Etherification: Reaction of the mesylate with phenol under basic conditions (e.g., K₂CO₃) to form the phenoxy derivative .

    3-Butyn-2-yl mesylate+PhOHBase1-Phenoxy-3-butyn-2-ol+MsOH\text{3-Butyn-2-yl mesylate} + \text{PhOH} \xrightarrow{\text{Base}} \text{1-Phenoxy-3-butyn-2-ol} + \text{MsOH}

Route 2: Mitsunobu Reaction

Coupling 3-butyn-2-ol with phenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to directly form the ether bond .

Stereochemical Considerations

The C2 hydroxyl group introduces a chiral center. Enantioselective synthesis could employ resolved starting materials, as demonstrated in the preparation of (R)- and (S)-3-butyn-2-ol derivatives for gelatinase inhibitors .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue (Predicted/Analog-Based)Source CompoundReference
Molecular Weight162.19 g/molCalculated
Density~1.1 g/cm³2-Phenyl-3-butyn-2-ol
Boiling Point240–260°C (est.)3-Butyn-2-ol
Melting Point20–25°C (est.)Trifluoromethyl analog
Flash Point>100°CAnalog data
SolubilityModerate in organic solvents

The phenoxy group likely increases thermal stability compared to 3-butyn-2-ol (b.p. 104°C) , while the hydroxyl group retains polarity.

Chemical Reactivity and Applications

Functionalization Pathways

  • Alkyne Reactivity: The triple bond participates in:

    • Cycloadditions: Huisgen azide-alkyne cycloaddition (CuAAC) to form triazoles.

    • Hydrofunctionalization: Hydroboration or hydration to yield ketones or alcohols.

  • Ether Cleavage: Acidic or reductive conditions may cleave the phenoxy group, though steric hindrance from the adjacent hydroxyl could slow this process .

Biological Activity

While no direct studies exist, structural analogs like SB-3CT (a gelatinase inhibitor) highlight the potential of propargyl ethers in targeting metalloproteinases . The phenoxy group in 1-phenoxy-3-butyn-2-ol may similarly influence enzyme binding, though metabolic stability would depend on substituent patterns .

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